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molecular formula C11H10OS B8788371 Phenyl(thiophen-3-yl)methanol

Phenyl(thiophen-3-yl)methanol

Cat. No. B8788371
M. Wt: 190.26 g/mol
InChI Key: JHODTSHRBQFXAJ-UHFFFAOYSA-N
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Patent
US06599917B1

Procedure details

6.2 g of 1-phenyl-l-(3-thienyl)methanol was dissolved in 50 ml of chloroform. To the mixture was added 30 g of manganese dioxide, followed by stirring overnight. Manganese dioxide was filtered off, and the filtrate was evaporated, to give 6.08 g of the target compound.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:9]2[CH:13]=[CH:12][S:11][CH:10]=2)[OH:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[C:7]([C:9]1[CH:13]=[CH:12][S:11][CH:10]=1)(=[O:8])[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)C1=CSC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
30 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
by stirring overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Manganese dioxide was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.08 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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